molecular formula C21H30N4O3 B6035252 4-cyclopentyl-3-{2-oxo-2-[4-(3-pyridinyloxy)-1-piperidinyl]ethyl}-2-piperazinone

4-cyclopentyl-3-{2-oxo-2-[4-(3-pyridinyloxy)-1-piperidinyl]ethyl}-2-piperazinone

Cat. No. B6035252
M. Wt: 386.5 g/mol
InChI Key: IXBHXYRSCHNREC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-cyclopentyl-3-{2-oxo-2-[4-(3-pyridinyloxy)-1-piperidinyl]ethyl}-2-piperazinone is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has shown promise in a variety of applications, including as a tool for studying the mechanisms of certain physiological processes and as a potential therapeutic agent for various diseases.

Mechanism of Action

The exact mechanism of action of 4-cyclopentyl-3-{2-oxo-2-[4-(3-pyridinyloxy)-1-piperidinyl]ethyl}-2-piperazinone is not fully understood, but it is believed to act on a variety of molecular targets in the body. This compound has been shown to modulate the activity of certain neurotransmitters, including dopamine and serotonin, and to affect the function of ion channels in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-cyclopentyl-3-{2-oxo-2-[4-(3-pyridinyloxy)-1-piperidinyl]ethyl}-2-piperazinone are complex and varied. This compound has been shown to affect the release and uptake of various neurotransmitters, including dopamine, serotonin, and norepinephrine. It has also been shown to modulate the activity of ion channels in the brain, which can affect the excitability of neurons and the transmission of signals between them.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-cyclopentyl-3-{2-oxo-2-[4-(3-pyridinyloxy)-1-piperidinyl]ethyl}-2-piperazinone in lab experiments is its ability to modulate a variety of molecular targets in the body. This makes it a useful tool for studying the mechanisms of various physiological processes and diseases. However, there are also limitations to its use, including the need for specialized laboratory equipment and expertise, as well as the potential for off-target effects.

Future Directions

There are many potential future directions for research on 4-cyclopentyl-3-{2-oxo-2-[4-(3-pyridinyloxy)-1-piperidinyl]ethyl}-2-piperazinone. One area of interest is the development of more specific and potent analogs of this compound that can target specific molecular pathways in the body. Another area of interest is the investigation of the potential therapeutic applications of this compound for various diseases, including Parkinson's disease and schizophrenia. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its effects on various physiological processes.

Synthesis Methods

The synthesis of 4-cyclopentyl-3-{2-oxo-2-[4-(3-pyridinyloxy)-1-piperidinyl]ethyl}-2-piperazinone involves a multi-step process that requires specialized laboratory equipment and expertise. The exact details of the synthesis method are beyond the scope of this paper, but it typically involves the use of various reagents and solvents to produce the final product.

Scientific Research Applications

One of the primary applications of 4-cyclopentyl-3-{2-oxo-2-[4-(3-pyridinyloxy)-1-piperidinyl]ethyl}-2-piperazinone is in scientific research. This compound has been used to study a variety of physiological processes, including the regulation of neurotransmitters and the modulation of ion channels. It has also been used to investigate the mechanisms of certain diseases, such as Parkinson's disease and schizophrenia.

properties

IUPAC Name

4-cyclopentyl-3-[2-oxo-2-(4-pyridin-3-yloxypiperidin-1-yl)ethyl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4O3/c26-20(14-19-21(27)23-10-13-25(19)16-4-1-2-5-16)24-11-7-17(8-12-24)28-18-6-3-9-22-15-18/h3,6,9,15-17,19H,1-2,4-5,7-8,10-14H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXBHXYRSCHNREC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCNC(=O)C2CC(=O)N3CCC(CC3)OC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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